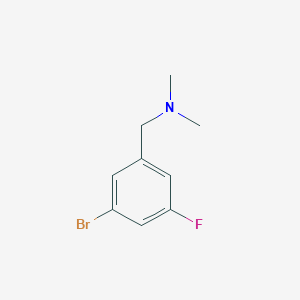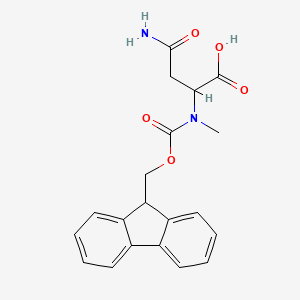
Fmoc-N-Me-Asn-OH
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-Asn-OH typically involves the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The N-methylation step can be performed using either dimethyl sulfate or methyl iodide in the Biron-Kessler method . The Fmoc group is introduced using Fmoc-OSu and DIEA in DCM .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The use of automated peptide synthesizers and optimized reaction conditions are common in industrial settings to enhance efficiency and scalability .
化学反応の分析
Types of Reactions
Fmoc-N-Me-Asn-OH undergoes various chemical reactions, including:
Oxidation: Typically involves mild oxidizing agents.
Reduction: Rarely performed due to the stability of the Fmoc group.
Substitution: Common in peptide synthesis where the Fmoc group is removed and replaced with another protective group or functional group
Common Reagents and Conditions
Fmoc Removal: 20% piperidine in DMF at room temperature.
N-Methylation: Dimethyl sulfate or methyl iodide in the presence of a base.
Major Products
The major products formed from these reactions are peptides with enhanced stability and bioavailability due to the presence of the N-methyl group .
科学的研究の応用
Chemistry
Fmoc-N-Me-Asn-OH is widely used in the synthesis of peptides and proteins, particularly in SPPS.
Biology
In biological research, this compound is used to study protein-protein interactions and the role of N-methylation in biological processes .
Medicine
In medicinal chemistry, peptides synthesized using this compound are investigated for their potential therapeutic applications, including as enzyme inhibitors and receptor agonists .
Industry
In the pharmaceutical industry, this compound is used in the development of peptide-based drugs, offering improved pharmacokinetic properties .
作用機序
The mechanism of action of Fmoc-N-Me-Asn-OH involves the protection of the amino group during peptide synthesis, allowing for selective deprotection and subsequent reactions. The N-methylation enhances the stability and bioavailability of the peptides by reducing enzymatic degradation .
類似化合物との比較
Similar Compounds
Fmoc-Asn-OH: Lacks the N-methyl group, resulting in lower stability and bioavailability.
Fmoc-Gln-OH: Similar protective group but different side chain, used for introducing glutamine residues.
Uniqueness
Fmoc-N-Me-Asn-OH is unique due to its N-methylation, which provides enhanced stability and bioavailability compared to other Fmoc-protected amino acids .
特性
IUPAC Name |
4-amino-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5/c1-22(17(19(24)25)10-18(21)23)20(26)27-11-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,16-17H,10-11H2,1H3,(H2,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBXKBFQFIULUCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC(=O)N)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


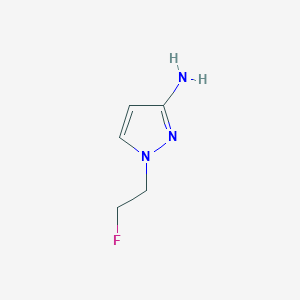
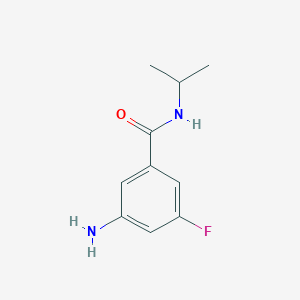
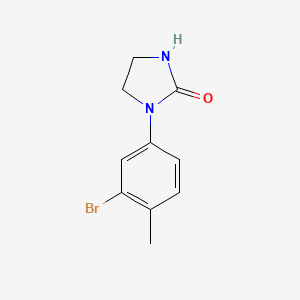
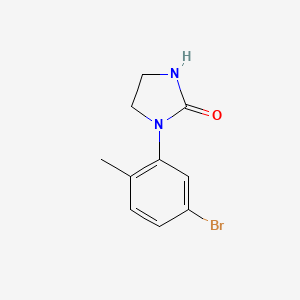
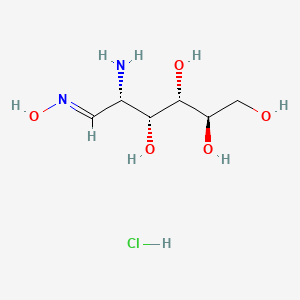
![4-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]thiomorpholine](/img/structure/B1450431.png)
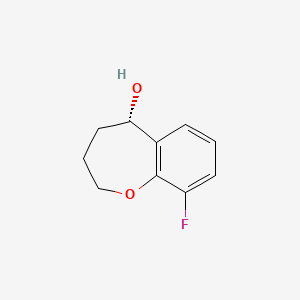
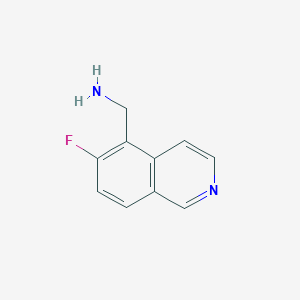

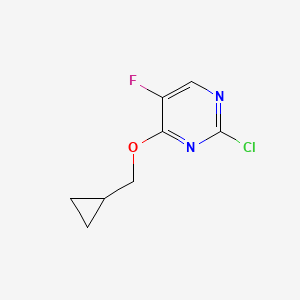
![1-(4-Chloro-3-methoxyphenyl)-[1,4]diazepane](/img/structure/B1450444.png)
